molecular formula C37H41F4N3O12S3 B13729590 3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate

3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate

Cat. No.: B13729590
M. Wt: 891.9 g/mol
InChI Key: CHCBTBCYRXKQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate” is a highly complex organic molecule. Compounds of this nature often have significant applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and final modifications. Each step requires specific reagents, catalysts, and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to minimize costs and maximize efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfomethyl groups.

    Reduction: Reduction reactions could target the oxo groups or other reducible functionalities.

    Substitution: Various substitution reactions can occur, especially at the phenoxy and sulfomethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.

Biology

In biological research, these compounds may be used as probes or inhibitors to study specific biochemical pathways.

Medicine

Medicinal applications could include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity.

Industry

Industrial applications might involve the use of these compounds in the production of advanced materials, coatings, or as additives in various formulations.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate
  • 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)

Uniqueness

The uniqueness of the compound lies in its specific structural features, such as the presence of multiple functional groups and the complex ring system. These features can impart unique chemical and physical properties, making the compound valuable for specific applications.

Properties

Molecular Formula

C37H41F4N3O12S3

Molecular Weight

891.9 g/mol

IUPAC Name

3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate

InChI

InChI=1S/C37H41F4N3O12S3/c1-36(2)16-20(18-58(49,50)51)22-11-26-30(14-28(22)43(36)8-5-7-32(45)56-35-33(40)24(38)13-25(39)34(35)41)55-31-15-29-23(12-27(31)42-26)21(19-59(52,53)54)17-37(3,4)44(29)9-6-10-57(46,47)48/h11-15,20-21H,5-10,16-19H2,1-4H3,(H2-,46,47,48,49,50,51,52,53,54)

InChI Key

CHCBTBCYRXKQLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC3=C(C=C2N1CCCS(=O)(=O)[O-])OC4=CC5=[N+](C(CC(C5=CC4=N3)CS(=O)(=O)O)(C)C)CCCC(=O)OC6=C(C(=CC(=C6F)F)F)F)CS(=O)(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.